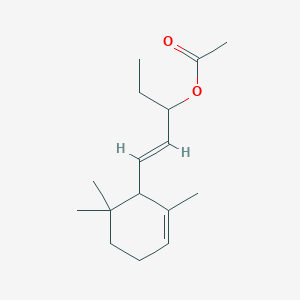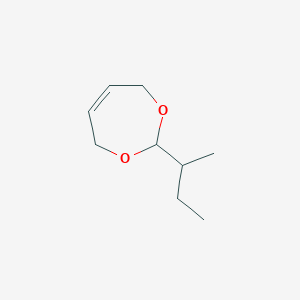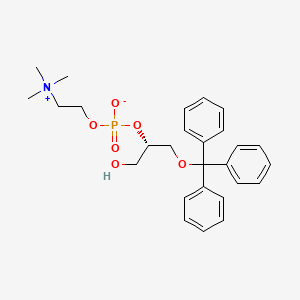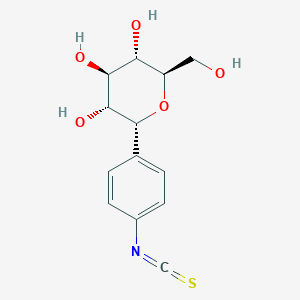
Azane;copper(1+);hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azane;copper(1+);hydrogen carbonate typically involves the reaction of copper(I) salts with hydrogen carbonate ions. One common method is to react copper(I) chloride with sodium hydrogen carbonate in an aqueous solution. The reaction proceeds as follows:
[ \text{CuCl} + \text{NaHCO}_3 \rightarrow \text{CuHCO}_3 + \text{NaCl} ]
This reaction is usually carried out at room temperature and under atmospheric pressure. The resulting product, copper(I) hydrogen carbonate, can be isolated by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Azane;copper(1+);hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The hydrogen carbonate ion can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can oxidize copper(I) to copper(II).
Reduction: Reducing agents like sodium borohydride can reduce copper(II) back to copper(I).
Substitution: Strong acids like hydrochloric acid can replace the hydrogen carbonate ion with chloride ions.
Major Products Formed
Oxidation: Copper(II) carbonate or copper(II) oxide.
Reduction: Copper metal or copper(I) oxide.
Substitution: Copper(I) chloride or other copper(I) salts.
Scientific Research Applications
Azane;copper(1+);hydrogen carbonate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in certain medications.
Industry: Utilized in the production of copper-based materials and as a precursor for other copper compounds.
Mechanism of Action
The mechanism of action of azane;copper(1+);hydrogen carbonate involves the interaction of the copper(I) ion with various molecular targets. In biological systems, copper ions can interact with proteins and enzymes, affecting their function. The hydrogen carbonate ion can act as a buffer, maintaining pH levels in certain reactions. The overall effect of the compound depends on the specific context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Copper(II) carbonate: Contains copper in the +2 oxidation state and carbonate ions.
Copper(I) chloride: Contains copper in the +1 oxidation state and chloride ions.
Ammonium hydrogen carbonate: Contains ammonium ions and hydrogen carbonate ions.
Uniqueness
Azane;copper(1+);hydrogen carbonate is unique due to the presence of both azane and copper(I) ions. This combination imparts specific chemical properties that are not found in other similar compounds. For example, the reducing properties of copper(I) and the buffering capacity of hydrogen carbonate make this compound particularly useful in certain chemical and biological applications.
Properties
Molecular Formula |
CH4CuNO3 |
|---|---|
Molecular Weight |
141.59 g/mol |
IUPAC Name |
azane;copper(1+);hydrogen carbonate |
InChI |
InChI=1S/CH2O3.Cu.H3N/c2-1(3)4;;/h(H2,2,3,4);;1H3/q;+1;/p-1 |
InChI Key |
OEGYSQBMPQCZML-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(O)[O-].N.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)




![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)







